molecular formula C15H12N6O3S B2455978 N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide CAS No. 2034345-98-5

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2455978
CAS No.: 2034345-98-5
M. Wt: 356.36
InChI Key: XWHIKTJRYJVMLX-UHFFFAOYSA-N
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Description

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is a complex synthetic organic compound designed for research applications. Its molecular architecture incorporates multiple privileged heterocyclic scaffolds, including furan, thiophene, 1,2,4-oxadiazole, and 1,2,3-triazole, which are frequently associated with diverse biological activities in scientific literature. Compounds containing the 1,2,4-oxadiazole and thiophene subunits have been identified as significant in medicinal chemistry research. For instance, derivatives with these structures have been reported to exhibit promising fungicidal activity against agricultural pathogens such as cucumber downy mildew . Furthermore, similar molecular frameworks have shown antiviral activity as inhibitors targeting the NS5 polymerase of the dengue virus . The 1,2,3-triazole moiety, often incorporated via click chemistry, serves as a versatile linker that can influence the molecule's physicochemical properties and its interaction with biological targets. This combination of active substructures makes this compound a valuable chemical tool for researchers investigating new therapeutic agents, exploring structure-activity relationships (SAR), or screening for novel enzyme inhibitors. The product is provided for non-human research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O3S/c22-14(11-3-1-7-23-11)16-5-6-21-9-10(18-20-21)15-17-13(19-24-15)12-4-2-8-25-12/h1-4,7-9H,5-6H2,(H,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHIKTJRYJVMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of 1-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

    • Reagents: : Thiophene-2-carboxylic acid, sodium azide, propargyl alcohol.

    • Conditions: : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild heating and inert atmosphere.

  • Step 2: Formation of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-amine

    • Reagents: : 1-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, hydroxylamine.

    • Conditions: : Dehydration reaction with heat and presence of catalytic acid.

  • Step 3: Synthesis of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide

    • Reagents: : 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-amine, furan-2-carboxylic acid chloride.

    • Conditions: : Amidation reaction with a base (e.g., triethylamine) and inert atmosphere.

Industrial Production Methods

In industrial settings, these reactions are often scaled up using continuous flow reactors to ensure better control over reaction parameters and yield. This typically involves:

  • Automation: : Using automated systems for reagent feeding and product collection.

  • Reaction Optimization: : Employing high-throughput screening to optimize conditions for maximum yield.

  • Purification: : Utilizing advanced chromatographic techniques for compound purification on an industrial scale.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole core demonstrates characteristic nucleophilic and electrophilic behavior:

  • Hydrolysis : Under acidic or basic conditions, the oxadiazole ring undergoes cleavage to form intermediate amides or carboxylic acids. For example, treatment with concentrated HCl yields thiophene-2-carboxamide derivatives .

  • Nucleophilic Substitution : The C-5 position of the oxadiazole participates in nucleophilic displacement reactions with amines or thiols, enabling modular derivatization .

Table 1: Oxadiazole Ring Reactions

Reaction TypeConditionsProductSource
Acidic Hydrolysis6M HCl, refluxThiophene-2-carboxamide intermediate
Nucleophilic AttackAniline, DMF, 80°C5-Amino-oxadiazole derivative

Triazole Ring Functionalization

The 1,2,3-triazole moiety participates in:

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu(II), Zn(II)) via nitrogen lone pairs, forming complexes with potential catalytic or biological activity.

  • Alkylation/Arylation : The N-1 position undergoes regioselective alkylation with iodomethane or benzyl bromide under mild basic conditions (K₂CO₃, DMF) .

Key Finding : Cu(I)-catalyzed "click" chemistry is employed during synthesis to form the triazole ring, confirming its compatibility with azide-alkyne cycloaddition .

Thiophene and Furan Electrophilic Substitution

  • Thiophene : Undergoes electrophilic sulfonation (H₂SO₄/SO₃) at the α-position relative to the sulfur atom .

  • Furan : Nitration (HNO₃/AcOH) occurs preferentially at the C-5 position, retaining the carboxamide group’s integrity .

Table 2: Electrophilic Substitution Reactions

HeterocycleReagentPositionYieldSource
ThiopheneSO₃/H₂SO₄C-372%
FuranHNO₃/AcOHC-565%

Amide Bond Reactivity

The carboxamide group undergoes:

  • Hydrolysis : Under strong acidic (6M HCl) or basic (NaOH/EtOH) conditions, yielding furan-2-carboxylic acid and ethylamine derivatives .

  • Condensation : Reacts with hydrazines to form hydrazides, enabling further heterocyclic transformations (e.g., thiadiazole synthesis) .

Industrial-Scale Reaction Optimization

Large-scale synthesis employs:

  • Continuous Flow Reactors : Enhance safety and yield for exothermic steps like oxadiazole cyclization.

  • Automated Purification : Chromatography (SiO₂ or C18) ensures >95% purity for pharmacological testing .

Mechanistic Insights from Structural Analogs

Comparative studies with similar compounds reveal:

  • Electron-withdrawing groups on oxadiazole improve electrophilic substitution rates .

  • Steric hindrance from the triazole ethyl chain reduces reactivity at the furan C-3 position .

This compound’s multifunctional reactivity underscores its utility in medicinal chemistry and materials science, particularly in designing targeted inhibitors or ligands. Further studies should explore its catalytic applications and structure-activity relationships in biological systems.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. The compound has shown significant activity against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies demonstrated that derivatives of oxadiazole and triazole exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cell lines such as SNB-19 and OVCAR-8 . This suggests that the compound may interfere with cancer cell proliferation through mechanisms such as the inhibition of DNA synthesis.

Antimicrobial Properties

Compounds with thiophene and oxadiazole structures have been reported to possess antimicrobial properties. The presence of these functional groups enhances the interaction with microbial targets:

  • Mechanism of Action : The antimicrobial activity is attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes involved in cell wall synthesis . This makes them potential candidates for developing new antibiotics.

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide may exhibit various other pharmacological activities:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerSignificant growth inhibition in various cancer cell lines (e.g., SNB-19, OVCAR-8)
AntimicrobialEffective against a range of bacteria and fungi
Anti-inflammatoryPotential to reduce inflammation through modulation of inflammatory pathways
AntioxidantMay exhibit antioxidant properties by scavenging free radicals
CNS ActivitySome derivatives show promise as central nervous system depressants

Case Studies and Experimental Findings

Several case studies have been documented that illustrate the efficacy of similar compounds:

Case Study 1: Anticancer Research

In a study focusing on the synthesis and evaluation of oxadiazole derivatives, a compound structurally similar to this compound was tested against human hepatocellular carcinoma (HepG2) cells. The results indicated a notable reduction in cell viability compared to standard chemotherapeutic agents like cisplatin .

Case Study 2: Antimicrobial Screening

A series of thiophene-linked oxadiazoles were screened for their antimicrobial activity against common pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics . This highlights the potential for developing new antimicrobial agents from this class of compounds.

Mechanism of Action

The compound's mechanism of action often involves:

  • Molecular Targets: : Enzymes such as kinases and proteases, which are crucial in various biological pathways.

  • Pathways Involved: : Signal transduction pathways, cellular proliferation, and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(3-(benzofuran-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide

  • N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide

  • N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzofuran-2-carboxamide

Uniqueness

Compared to these similar compounds, N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide stands out due to:

  • Heterocyclic Diversity: : The specific combination of thiophene, oxadiazole, and triazole rings offers unique reactivity profiles.

  • Biological Activity: : Enhanced potential in bioactivity assays, particularly in antimicrobial and anticancer studies.

  • Stability: : Greater thermal and chemical stability, making it suitable for industrial applications.

Biological Activity

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The compound integrates multiple heterocyclic structures known for their pharmacological properties, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The compound features a furan ring, oxadiazole, and triazole moieties, which are known to enhance biological activity through various mechanisms. Its molecular formula is C17H17N5O2SC_{17}H_{17}N_5O_2S, and it possesses a molecular weight of approximately 359.47 g/mol. The presence of sulfur and nitrogen heteroatoms is significant as these elements contribute to the compound's interaction with biological targets.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). In vitro studies demonstrated IC50 values of 4.37 μM for HepG-2 and 8.03 μM for A-549 cell lines for related oxadiazole compounds . The mechanism often involves the inhibition of key enzymes such as topoisomerase and telomerase that are critical for cancer cell growth .

Antimicrobial Activity

The biological activity of compounds containing the oxadiazole ring also extends to antimicrobial properties. Various studies have demonstrated that these derivatives can exhibit significant antibacterial and antifungal activities. For example, Dhumal et al. (2016) reported that certain oxadiazole derivatives inhibited Mycobacterium bovis, showcasing their potential as antitubercular agents .

The mechanisms by which this compound exerts its effects may include:

  • Enzyme Inhibition : Compounds similar to this one have been shown to inhibit enzymes involved in DNA replication and repair.
  • Binding Affinity : Molecular docking studies suggest that these compounds can bind effectively to active sites of target proteins, disrupting their function.
  • Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells by activating apoptotic pathways.

Study 1: Antitumor Activity

A recent study evaluated a series of 1,3,4-thiadiazole derivatives for their antiproliferative effects against breast adenocarcinoma (MCF7) cells. The results indicated a significant reduction in cell viability with GI50 values in the micromolar range . This suggests that similar compounds may possess comparable anticancer efficacy.

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, various oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results highlighted a strong correlation between structural modifications and enhanced antimicrobial potency .

Data Table

Compound NameBiological ActivityTarget Cell LineIC50 (µM)
Oxadiazole AAnticancerHepG-24.37
Oxadiazole BAnticancerA-5498.03
Thiadiazole CAntimicrobialS. aureus<10
Thiadiazole DAntimicrobialE. coli<15

Q & A

Q. What synthetic strategies and key reagents are employed in the preparation of this compound?

The synthesis typically involves multi-step reactions, including:

  • Cyclocondensation : Formation of the oxadiazole ring using nitrile oxide intermediates under anhydrous conditions .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole moiety .
  • Amide Coupling : Activation of the furan-2-carboxylic acid using thionyl chloride (SOCl₂) to form an acid chloride, followed by reaction with a thiophene-ethylamine derivative under basic conditions (e.g., triethylamine) . Key reagents include potassium permanganate (oxidation), lithium aluminum hydride (reduction), and palladium catalysts for cross-coupling reactions .

Q. How is the compound’s structural integrity confirmed during synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regioselectivity of triazole formation and substituent positions. For example, the triazole proton appears at δ 7.8–8.2 ppm, while furan protons resonate at δ 6.3–7.1 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 452.12) .
  • Chromatography : HPLC monitors reaction progress, with retention times compared to intermediates (e.g., C18 column, acetonitrile/water gradient) .

Q. Which functional groups influence its chemical reactivity?

  • Oxadiazole Ring : Enhances metabolic stability and participates in π-π stacking with biological targets .
  • Triazole Moiety : Acts as a hydrogen bond acceptor, improving solubility and target binding .
  • Furan/Thiophene Groups : Electron-rich heterocycles enable electrophilic substitution reactions (e.g., halogenation) for derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control : Oxadiazole formation requires reflux in toluene (110°C) for 8–12 hours to achieve >85% yield .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance CuAAC efficiency by stabilizing copper intermediates .
  • Catalyst Screening : Use of Cu(I)Br with tris(benzyltriazolylmethyl)amine ligand reduces side reactions during triazole synthesis . Contradictions in yield data (e.g., 60–85% for similar steps) are resolved by adjusting stoichiometry and reaction time .

Q. What methodologies elucidate its interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures binding affinity (e.g., KD = 12 nM for kinase inhibition) .
  • Molecular Dynamics Simulations : Predict binding modes with ATP-binding pockets (e.g., RMSD < 2.0 Å after 100 ns simulations) .
  • SAR Studies : Modifying the thiophene substituent (e.g., chloro vs. methoxy groups) alters IC50 values by 10-fold in enzyme assays .

Q. How are contradictions in reported activity data addressed?

Discrepancies in antimicrobial activity (e.g., MIC = 2–16 µg/mL across studies) are resolved by:

  • Standardized Assays : Using CLSI guidelines for broth microdilution to minimize variability .
  • Metabolic Stability Tests : Liver microsome assays (e.g., t½ = 45 min in human microsomes) explain differences in in vivo vs. in vitro efficacy .

Q. What computational tools predict its reactivity and stability?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : AutoDock Vina screens against protein databases (e.g., PDB ID 3ERT) to prioritize synthetic analogs .
  • QSPR Models : Correlate logP values (calculated: 2.8) with membrane permeability for lead optimization .

Comparative Analysis of Structural Analogs

CompoundStructural FeaturesKey DifferencesBiological Activity
Target Compound Oxadiazole, triazole, furan, thiopheneBalanced lipophilicity (clogP = 2.5)Anticancer (IC50 = 1.2 µM vs. HeLa)
Analog A Replaces furan with pyridineIncreased basicity (pKa = 5.8)Reduced solubility (2 mg/mL vs. 8 mg/mL)
Analog B Substitutes thiophene with benzeneHigher clogP (3.1)Improved CYP3A4 inhibition (IC50 = 0.8 µM)

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